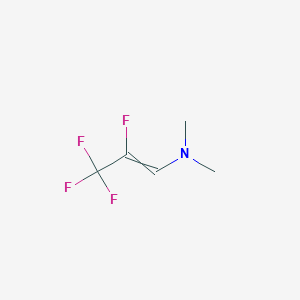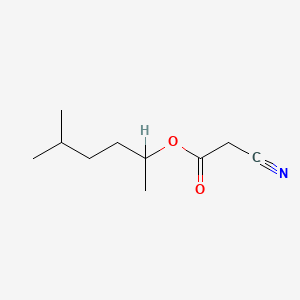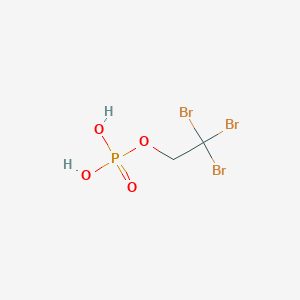
2,2,2-Tribromoethyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Tribromoethyl dihydrogen phosphate is a chemical compound with the molecular formula C2H4Br3O4P. It is known for its use in various chemical reactions and applications due to its unique properties. The compound is characterized by the presence of three bromine atoms attached to an ethyl group, which is further connected to a dihydrogen phosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromoethyl dihydrogen phosphate typically involves the reaction of 2,2,2-tribromoethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CBr3CH2OH+H3PO4→CBr3CH2OPO3H2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Tribromoethyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,2-tribromoethanol and phosphoric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2,2,2-tribromoethanol and phosphoric acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Tribromoethyl dihydrogen phosphate has several applications in scientific research, including:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Tribromoethyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tribromoethyl group enhances its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Tribromoethyl dichlorophosphate
- 2,2,2-Tribromoethyl phosphoromorpholinochloridate
Comparison
Compared to similar compounds, 2,2,2-Tribromoethyl dihydrogen phosphate is unique due to its specific functional groups and reactivity. The presence of the dihydrogen phosphate group distinguishes it from other tribromoethyl derivatives, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53676-26-9 |
|---|---|
Molekularformel |
C2H4Br3O4P |
Molekulargewicht |
362.74 g/mol |
IUPAC-Name |
2,2,2-tribromoethyl dihydrogen phosphate |
InChI |
InChI=1S/C2H4Br3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) |
InChI-Schlüssel |
NIHRETFAEJQJKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Br)(Br)Br)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



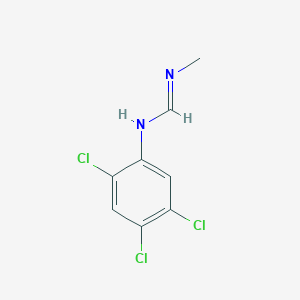
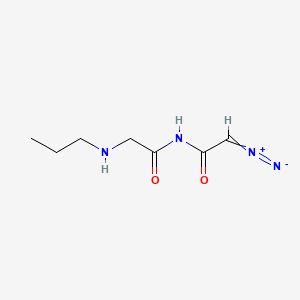
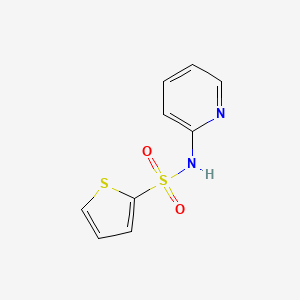

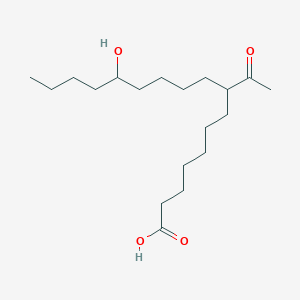
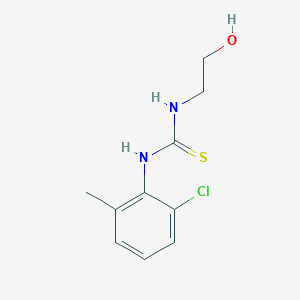
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)
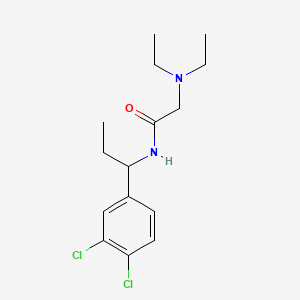
![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
